molecular formula C12H16N2O2 B8667927 4-amino-N-(oxolan-3-ylmethyl)benzamide

4-amino-N-(oxolan-3-ylmethyl)benzamide

Cat. No.: B8667927
M. Wt: 220.27 g/mol
InChI Key: HFMSHGMUUJIACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(oxolan-3-ylmethyl)benzamide is a benzamide derivative characterized by a 4-aminobenzoyl core linked to an oxolane (tetrahydrofuran) substituent via a methylene bridge. Benzamide derivatives are widely studied for their pharmacological activities, including antimicrobial, anticonvulsant, and antitumor effects, depending on substituent modifications . The oxolan-3-ylmethyl group may influence solubility and bioavailability compared to other substituents, such as chlorinated or aromatic moieties.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-amino-N-(oxolan-3-ylmethyl)benzamide

InChI

InChI=1S/C12H16N2O2/c13-11-3-1-10(2-4-11)12(15)14-7-9-5-6-16-8-9/h1-4,9H,5-8,13H2,(H,14,15)

InChI Key

HFMSHGMUUJIACP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CNC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(oxolan-3-ylmethyl)benzamide typically involves the reaction of 4-aminobenzoyl chloride with tetrahydrofuran-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(oxolan-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the benzamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-N-(oxolan-3-ylmethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-(oxolan-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Discussion and Implications

The oxolan-3-ylmethyl substituent in this compound distinguishes it from chlorinated, sulfamoyl, or aminophenyl analogs. While direct data are lacking, structural parallels suggest:

Enhanced Solubility : The oxolane ring’s ether oxygen may improve aqueous solubility, aiding bioavailability.

Diverse Pharmacological Potential: Depending on substitution patterns, benzamides can target tumors, microbes, or ion channels. The oxolane group’s steric and electronic properties may favor CNS applications.

Safety Advantages : Lower halogen content could reduce metabolic toxicity compared to chlorinated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.